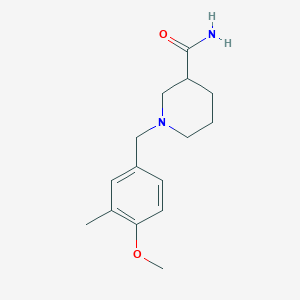![molecular formula C20H23NO3 B5364079 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions.
Mécanisme D'action
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is a potent and selective antagonist of the purinergic P2X3 receptor, which is a ligand-gated ion channel that is expressed in sensory neurons. By blocking the P2X3 receptor, this compound reduces the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of neurotransmitters such as glutamate and substance P, reducing the activity of nociceptive neurons, reducing airway hyperresponsiveness, and reducing cough reflex sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in lab experiments is its high potency and selectivity for the P2X3 receptor, which allows for precise targeting of this receptor. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of more potent and selective P2X3 receptor antagonists that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of this compound in other conditions, such as asthma, chronic obstructive pulmonary disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes beyond pain signaling.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one involves the reaction of 4-methoxyphenacyl bromide with 4-propoxyaniline in the presence of potassium carbonate and copper powder. This reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride and sodium acetate to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions. In pain management, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain in animal models. In respiratory disorders, this compound has been shown to be effective in reducing airway hyperresponsiveness and cough in animal models.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-13-24-19-11-7-17(8-12-19)21-15(2)14-20(22)16-5-9-18(23-3)10-6-16/h5-12,14,21H,4,13H2,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVWRXMKNJTLSF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)


![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)